7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC20544343
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O3 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O3/c1-4-2-6-9-5(8(13)14)3-7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14) |
| Standard InChI Key | HSZMYZOEEVYHTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=CC(=O)N2N1)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is C₉H₇N₃O₃, with a molecular weight of 193.16 g/mol . Its IUPAC name derives from the pyrazolo[1,5-a]pyrimidine core, where:
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Position 2 is substituted with a methyl group.
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Position 5 bears a carboxylic acid moiety.
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Position 7 is functionalized with a hydroxyl group.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | |
| Exact Mass | 193.049 Da | |
| Topological Polar Surface Area | 87.46 Ų | |
| LogP (Partition Coefficient) | 0.029 |
The compound’s low LogP value suggests moderate hydrophilicity, likely due to the carboxylic acid and hydroxyl groups, which enhance water solubility. The planar bicyclic core facilitates π-π stacking interactions, a feature exploited in medicinal chemistry for target binding .
Synthesis and Functionalization Strategies
Core Synthesis Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between aminopyrazoles and β-diketones or β-ketoesters . For 7-hydroxy-2-methyl derivatives, a common route involves:
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Chlorination of Pyrazolo[1,5-a]pyrimidine Diols: Starting with 5-amino-3-methylpyrazole, reaction with diethyl malonate yields dihydroxy intermediate 1, which undergoes chlorination with phosphorus oxychloride to form dichloro-derivative 2 .
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Selective Substitution: The chlorine at position 7 is selectively replaced by morpholine or other nucleophiles under basic conditions, as seen in intermediate 3 .
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Suzuki Coupling or Reductive Amination: Introduction of the carboxylic acid group at position 5 often employs palladium-catalyzed cross-coupling with boronic acids or reductive amination of aldehydes .
Challenges in Functionalization
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Regioselectivity: The reactivity of chlorine at position 7 is higher than at position 5 due to electronic effects, necessitating careful control during substitution .
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Oxidation Sensitivity: The primary alcohol intermediate (e.g., 21 in Scheme 2 of ) requires mild oxidation conditions (e.g., Swern or TEMPO-mediated oxidation) to avoid over-oxidation to the carboxylic acid.
Pharmacological and Biological Applications
While direct data on 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid are sparse, structurally related analogs exhibit notable bioactivity:
PI3Kδ Inhibition
CPL302253, a pyrazolo[1,5-a]pyrimidine derivative with a morpholine substituent, demonstrates IC₅₀ = 2.8 nM against PI3Kδ, a kinase implicated in asthma and COPD . The carboxylic acid group in the target compound may enhance solubility for inhaled formulations.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., carboxylic acids) show inhibitory effects on kinases like EGFR and VEGFR2, with IC₅₀ values in the nanomolar range .
Enzymatic Inhibition
The carboxylic acid moiety facilitates hydrogen bonding with enzymatic active sites, as seen in inhibitors of dihydroorotate dehydrogenase (DHODH) and phosphodiesterases .
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the methyl group (δ 2.1–2.3 ppm), a broad peak for the hydroxyl proton (δ 9.5–10.5 ppm), and aromatic protons (δ 6.8–8.2 ppm) .
X-ray Crystallography
While no crystal structure is available for this compound, related pyrazolo[1,5-a]pyrimidines exhibit planar geometries with intermolecular hydrogen bonds involving the carboxylic acid group .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis with low yields (e.g., 38% for dichloro-derivative 18 ) limits large-scale production.
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Selectivity Optimization: Off-target effects remain a concern; isoform-specific PI3K inhibitors require tailored substituents .
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Delivery Systems: The carboxylic acid’s hydrophilicity may necessitate prodrug strategies for oral bioavailability.
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